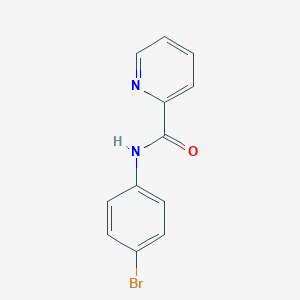

N-(4-Bromophenyl)picolinamide

Vue d'ensemble

Description

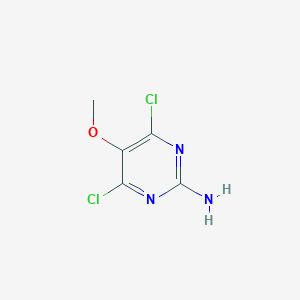

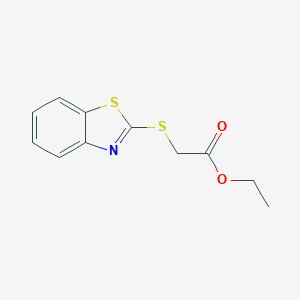

N-(4-Bromophenyl)picolinamide is a chemical compound with the molecular formula C12H9BrN2O and a molecular weight of 277.12 . It has been used for research and development purposes .

Synthesis Analysis

The synthesis of N-(4-Bromophenyl)picolinamide and its derivatives has been reported in several studies . For instance, a synthetic method for obtaining 4,5-disubstituted 2-(pyridin-2-yl)oxazoles from picolinamide and aldehydes by employing Pd (TFA) 2 as the catalyst in n-octane has been developed . This cascade reaction involves the condensation of picolinamide and two aldehyde molecules promoted by trifluoroacetic acid (TFA) generated in situ from Pd (TFA) 2 .Molecular Structure Analysis

The molecular structure of N-(4-Bromophenyl)picolinamide has been confirmed by physicochemical properties and spectroanalytical data (NMR, IR and elemental) . The computed HOMO-LUMO energy demonstrates that charge exchange takes place inside the molecule . The estimated small HOMO-LUMO energy gap indicates that the molecule is chemically reactive .Chemical Reactions Analysis

The chemical reactions of N-(4-Bromophenyl)picolinamide have been studied in the context of its antimicrobial activity . The antimicrobial activity of the synthesized compounds of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide was evaluated against Gram positive bacteria [Staphylococcus aureus (MTCC3160) and Bacillus subtilis (MTCC441)], Gram negative bacterium Escherichia coli (MTCC443) and fungal strains- Aspergillus niger (MTCC281); Candida .Physical And Chemical Properties Analysis

N-(4-Bromophenyl)picolinamide has a molecular weight of 277.12 . Further physical and chemical properties can be obtained from its Safety Data Sheet .Applications De Recherche Scientifique

1. Organometallic Chemistry and Metal-Ligand Interactions

N-(4-Bromophenyl)picolinamide has been studied for its interactions with various metals, leading to the formation of different organometallic complexes. For example, its reaction with iridium forms complexes where the amide ligand coordinates as a monoanionic bidentate N,N donor, exhibiting distinct NMR signals and MLCT transitions (Dasgupta et al., 2008). Similar research has been conducted with ruthenium, resulting in complexes with diverse binding modes and potential catalytic properties (Nag et al., 2007).

2. Medicinal Chemistry and Drug Design

In medicinal chemistry, derivatives of N-(4-Bromophenyl)picolinamide have been explored for their potential as therapeutic agents. For instance, picolinamide-based rhodium, iridium, and ruthenium half-sandwich complexes have shown promising cytotoxicities, making them potential candidates for anticancer agents (Almodares et al., 2014).

3. Catalysis and Chemical Synthesis

The compound has been applied in the field of catalysis. A binuclear Mn(II) complex based on N-(4-nitrophenyl)picolinamide, for instance, has shown high efficiency in the epoxidation of cyclic olefins (Bagherzadeh et al., 2015). In addition, picolinamide has been used as a directing group in the cobalt-catalyzed synthesis of isoquinolines (Kuai et al., 2017).

4. Chemical Sensing and Environmental Analysis

N-(4-Bromophenyl)picolinamide derivatives have also found applications in chemical sensing. For example, a carboxamide ligand based on N-(thiazole-2-yl) picolinamide was developed for optical investigation of metal ions like Hg2+, Cd2+, and Zn2+ (Kiani et al., 2020). Furthermore, a mercury ion-selective optode using trityl-picolinamide as an ionophore was developed, demonstrating good selectivity for mercury ions (Kuswandi et al., 2007).

5. Biochemical Research and Proteomics

In biochemical research, picolinamide and its derivatives have been investigated for their interactions with biological molecules and potential therapeutic effects. For instance, picolinamide has been studied as an inhibitor of poly (ADP-ribose) synthetase, with implications in the prevention of diabetes-related cellular damage (Yamamoto & Okamoto, 1980).

Safety And Hazards

According to its Safety Data Sheet, precautions should be taken to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling N-(4-Bromophenyl)picolinamide . Personal protective equipment should be used, and adequate ventilation should be ensured . In case of accidental release, further spillage or leakage should be prevented, and the chemical should not be allowed to enter drains .

Orientations Futures

N-(4-Bromophenyl)picolinamide has captured the attention of researchers in various fields due to its potential applications. Future research directions may include further exploration of its antifungal properties, optimization of its synthesis, and investigation of its potential as a lead compound for rational drug designing .

Propriétés

IUPAC Name |

N-(4-bromophenyl)pyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrN2O/c13-9-4-6-10(7-5-9)15-12(16)11-3-1-2-8-14-11/h1-8H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAJKUZRIZUSGKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)NC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90356881 | |

| Record name | N-(4-Bromophenyl)picolinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90356881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-Bromophenyl)picolinamide | |

CAS RN |

14547-73-0 | |

| Record name | N-(4-Bromophenyl)-2-pyridinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14547-73-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Bromophenyl)picolinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90356881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethanol, 2,2'-[(3-nitrophenyl)imino]bis-](/img/structure/B181940.png)

![3-Methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B181949.png)

![7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B181953.png)